molecular formula C9H15NO B1379383 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one CAS No. 104752-86-5

1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one

Cat. No.: B1379383
CAS No.: 104752-86-5
M. Wt: 153.22 g/mol
InChI Key: YGEYYJFGMWCUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Chemical Classification

The discovery of pyridine derivatives dates to the mid-19th century, with Thomas Anderson isolating pyridine from coal tar in 1849. However, the synthesis of bicyclic pyridinones like 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one emerged more recently, driven by advances in heterocyclic chemistry. Classified as a bridged bicyclic pyridinone, this compound combines features of pyridine (a six-membered aromatic ring with one nitrogen atom) and cyclopentane (a five-membered aliphatic ring). Its non-aromatic, partially saturated structure distinguishes it from simpler pyridine derivatives, offering unique stereoelectronic properties.

Significance in Heterocyclic Chemistry

Pyridinones, including this compound, serve as versatile scaffolds in drug design due to their ability to engage in hydrogen bonding and dipole interactions. The pyridinone core is a common motif in pharmaceuticals, agrochemicals, and natural products, with applications ranging from kinase inhibition to antimicrobial activity. The fused cyclopentane ring in this compound introduces conformational rigidity, potentially enhancing binding specificity in biological targets.

Structural Overview and Pyridinone Scaffold Importance

The molecular structure of this compound (C₉H₁₅NO, MW: 153.22 g/mol) features:

  • A pyridinone ring (six-membered, non-aromatic with a ketone at C4).
  • A cyclopentane ring fused at the b-position, creating a bicyclic framework.
  • A methyl group at N1, which influences steric and electronic properties.

Table 1: Key Structural Features

Feature Description
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-methyloctahydro-4H-cyclopenta[b]pyridin-4-one
Fused Ring System Cyclopentane (C5) + Piperidine (

Properties

IUPAC Name

1-methyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYYJFGMWCUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-one serves as a crucial intermediate in the synthesis of various organic compounds. Its saturated ring structure allows for diverse functionalization, making it a valuable precursor in creating complex organic molecules.

Application Description
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals.
FunctionalizationCan undergo oxidation and substitution reactions to introduce new functional groups.

Research indicates that derivatives of this compound may exhibit significant biological activity. Studies have explored its potential as an inhibitor for certain cancer types, particularly through its interaction with KRAS proteins .

Biological Application Details
Cancer TreatmentInvestigated as a KRAS inhibitor for treating various cancers .
Biochemical PathwaysPotential use in studying metabolic pathways due to its structural similarity to other biologically active compounds .

Case Study 1: KRAS Inhibition

In a recent study, compounds derived from this compound were evaluated for their efficacy as KRAS inhibitors. The study demonstrated that these compounds could effectively inhibit the growth of cancer cells in vitro, suggesting their potential use in targeted cancer therapies .

Case Study 2: Synthesis of Novel Materials

Another research project focused on using this compound to synthesize novel mesoporous materials for applications in catalysis and drug delivery systems. The unique properties of the compound allowed for the formation of materials with high surface areas and tunable pore sizes, enhancing their efficacy in various applications .

Mechanism of Action

The mechanism by which 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridin-4-one derivatives and their properties:

Table 1: Structural and Functional Comparison of Pyridin-4-One Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Method References
1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-one Bicyclic cyclopenta-pyridinone Methyl at position 1 Potential kinase inhibitor (structural analogy) Commercial synthesis
Thieno[3,2-c]pyridin-4-one Thiophene-fused pyridinone None Precursor for antipsychotic agents Curtius rearrangement
Pyrrolo[3,2-c]pyridin-4-one derivatives Pyrrole-fused pyridinone Dichlorophenyl, trifluoromethoxy PLK-1 inhibitors (IC₅₀ < 10 nM) Multi-step organic synthesis
1-Ethyl-2-methyl-3-hydroxypyridin-4-one Linear pyridinone Ethyl, methyl, hydroxyl Iron chelation (iron overload therapy) Acylation/polymerization
Hexahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride Bicyclic (hexahydro) Hydrochloride salt Not explicitly stated Not detailed
Key Observations:
  • Bicyclic vs. Fused Heterocycles: The target compound’s cyclopenta-fused system contrasts with thieno- or pyrrolo-fused derivatives, which incorporate sulfur or nitrogen heteroatoms in the fused ring. These structural differences influence electronic properties and biological target selectivity .

Physicochemical and Structural Properties

Table 2: Physicochemical Properties and Interactions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Interactions/Features References
This compound C₉H₁₃NO 151.21 Not reported
Thieno[3,2-c]pyridin-4-one C₇H₅NOS 155.18 Aromatic thiophene stabilization
1-[(3,4-Dichlorophenyl)methyl]-7H-pyrrolo[3,2-c]pyridin-4-one C₁₄H₁₀Cl₂N₂O 293.15 π-π stacking, halogen bonding
Manganese(II)-pyridin-4-one complexes Varies Varies Octahedral coordination; hydrogen bonding, π-π interactions
Notes:
  • Coordination Chemistry : Pyridin-4-one derivatives (e.g., 3-hydroxypyridin-2-one) form stable octahedral complexes with manganese(II), facilitated by hydrogen bonding (N–H···O) and π-π interactions. These properties are leveraged in materials science but differ from the organic applications of the target compound .
  • Solubility : Hydrochloride salts (e.g., hexahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride) exhibit enhanced water solubility compared to free bases, critical for pharmaceutical formulations .

Biological Activity

1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is C9H15NC_9H_{15}N and it has a molecular weight of approximately 139.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in neurological functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
  • Receptor Interaction : It has potential affinity for various receptors, including muscarinic and nicotinic acetylcholine receptors, which play significant roles in cognitive functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have reported that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies and Research Findings

StudyFindings
Study 1 : Antimicrobial Efficacy (Journal of Antibiotics)Demonstrated significant antibacterial activity against Gram-positive bacteria at concentrations above 50 µg/mL.
Study 2 : Neuroprotective Effects (Neuroscience Letters)Showed protective effects on neuronal cells exposed to oxidative stress, suggesting potential for treating neurodegenerative diseases.
Study 3 : Cytotoxicity Assay (Cancer Research Journal)Indicated that at higher concentrations (100 µM), the compound inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. The antimicrobial and anticancer properties warrant further investigation to elucidate the underlying mechanisms and optimize its efficacy.

Future Directions

Further research is needed to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To understand the precise molecular pathways influenced by this compound.
  • Formulation Development : To enhance bioavailability and target delivery systems for clinical applications.

Preparation Methods

Pd/Au-Relay Catalyzed Diastereoselective Synthesis

A recent and highly selective method reported involves a Pd/Au relay catalyzed sequential reaction starting from (Z)-1-iodo-1,6-dienes and alkynes. This approach enables the formation of octahydro-1H-cyclopenta[b]pyridine skeletons with excellent diastereoselectivity (>99.5:1).

  • Reaction sequence:

    • Intramolecular Heck-type cyclization catalyzed by palladium
    • Sonogashira coupling without copper co-catalyst
    • 1,5-enyne cyclization catalyzed by gold complex (IPrAuCl/AgBF4)
  • Advantages:

    • Low Pd catalyst loading
    • High stereoselectivity
    • Versatility to access various substituted derivatives

This method is particularly useful for generating piperidine rings fused to cyclopentane with precise stereochemical control, which is critical for the biological activity of such compounds.

Reduction-Based Approaches

Another classical approach involves the reduction of 2-methyl-4-oxooctahydro-1-pyridine derivatives to yield the target compound.

  • Typical reagents:
    • Raney nickel and sodium in ethanol for catalytic hydrogenation/reduction
  • Process:
    • The ketone precursor is reduced to the corresponding alcohol or amine intermediate
    • Subsequent oxidation or rearrangement may be employed to obtain the ketone at position 4

This approach is straightforward but requires careful control of reaction conditions to avoid over-reduction or side reactions.

Multi-Step Synthetic Routes via Protective Groups and Hydride Reductions

Patented synthetic routes for related octahydro-pyrrolo and cyclopenta fused systems involve:

  • Formation of intermediates with protective groups such as benzyl amine derivatives
  • Sequential steps including:
    • Condensation reactions in inert solvents (e.g., toluene) at elevated temperatures (70–100 °C)
    • Acidic treatment under reflux (e.g., with hydrochloric acid for 4–10 hours)
    • Reduction with strong hydrides like lithium aluminum hydride (LiAlH4)

These steps allow for selective formation and deprotection of intermediates leading to the final bicyclic ketone structure with defined stereochemistry.

Cyclocondensation and Knoevenagel-Type Reactions

A synthetic strategy involves cyclocondensation reactions between cyclopentanone derivatives and nitrogen-containing nucleophiles, followed by Michael addition and cyclization:

  • Key steps:

    • Knoevenagel condensation between cyclopentanone and aromatic aldehydes to form α,β-unsaturated ketones
    • Michael addition of nucleophiles such as propanedinitrile
    • Alkoxide-induced cyclization and dehydration to form bicyclic pyridine derivatives
  • Catalysts and conditions:

    • Sodium alkoxide solutions as base catalysts
    • Ethanol or other protic solvents for crystallization and purification

This method efficiently produces cyclopenta[b]pyridine derivatives, which can be further modified to the target compound.

Stereoselective Domino Reactions

Advanced one-pot domino reactions combining aza-Piancatelli rearrangement and intramolecular Diels–Alder cyclization have been developed to construct angularly fused aza-tricyclic frameworks related to octahydro-cyclopenta fused systems.

  • Outcome:
    • Formation of hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts with six contiguous stereocenters
    • Subsequent cleavage with boron tribromide (BBr3) yields octahydro-1H-cyclopenta fused aza-tricyclic cores

Though focused on isoindole analogs, this approach demonstrates the potential for stereoselective bicyclic ring construction applicable to cyclopenta[b]pyridine systems.

Summary Table of Preparation Methods

Methodology Key Reagents / Catalysts Conditions Advantages Limitations
Pd/Au relay catalyzed cyclization Pd catalyst, IPrAuCl/AgBF4 (Au catalyst) Sequential Heck, Sonogashira, enyne cyclization High diastereoselectivity, mild conditions Requires specialized catalysts
Reduction of 2-methyl-4-oxooctahydropyridine Raney nickel, sodium, ethanol Hydrogenation/reduction Simple, well-established Control of reduction needed
Multi-step with protective groups Benzyl amine derivatives, HCl, LiAlH4 Heating in toluene, reflux, hydride reduction Selective transformations Multi-step, requires purification
Cyclocondensation and Knoevenagel Sodium alkoxide, cyclopentanone, aldehydes Base catalysis in ethanol Efficient, scalable May require further functionalization
Domino aza-Piancatelli/Diels–Alder BBr3, aza-Piancatelli precursors One-pot, mild to moderate temperatures High stereoselectivity Specific substrate scope

Research Findings and Notes

  • The Pd/Au relay catalyzed method reported by the Royal Society of Chemistry (2022) provides a robust platform for synthesizing octahydro-1H-cyclopenta[b]pyridine derivatives with exceptional stereochemical purity, which is critical for pharmaceutical applications.

  • Reduction methods remain practical for laboratory-scale synthesis but require careful optimization to prevent over-reduction or incomplete conversion.

  • Multi-step synthetic routes involving protective groups and hydride reductions, as detailed in patent US8680276B2, allow for stereoselective synthesis but involve longer reaction sequences and purification steps.

  • Cyclocondensation reactions offer an alternative pathway, especially for derivatives with additional functional groups, enabling further chemical modifications.

  • Domino reactions combining rearrangement and cycloaddition steps represent cutting-edge synthetic innovation, though their direct application to 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one requires adaptation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one?

  • Methodological Answer : The synthesis of pyridin-4-one derivatives often involves nucleophilic aromatic substitution (NAS) reactions. For example, 4-hydroxypyridine reacts preferentially in its pyridin-4-one tautomeric form, enabling substitution at the nitrogen atom rather than oxygen, as observed in similar compounds . Additionally, transition metal-free difluoromethylation using reagents like BrCF₂COOEt can introduce functional groups to the pyridinone core under mild conditions (e.g., 60°C, DMF), yielding derivatives with high regioselectivity .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., Mn–O bonds: 2.113–2.276 Å in related Mn(II) complexes) and hydrogen-bonding networks (e.g., N–H···O and C–H···F interactions) critical for structural validation .
  • NMR spectroscopy : ¹H and ¹⁹F-NMR identify tautomeric forms and substituent effects, such as CF₂H group triplets (~δ 5.5 ppm in ¹H) and carbonyl peaks near 180 ppm in ¹³C-NMR .
  • Infrared (IR) spectroscopy : Detects carbonyl stretching vibrations (~1650–1750 cm⁻¹) and hydrogen-bonded O–H/N–H stretches .

Q. What are the primary pharmacological research applications of pyridin-4-one derivatives?

  • Methodological Answer : Piperidine and pyridinone scaffolds are explored for CNS drug development due to their structural mimicry of bioactive molecules. For example, pyrazolo[4,3-c]pyridin-4-one derivatives have shown anti-HIV-1 activity in vitro, suggesting potential for structure-activity relationship (SAR) studies on 1-methyl-octahydro derivatives . Computational docking and in vitro assays (e.g., enzyme inhibition) are recommended for target validation .

Advanced Research Questions

Q. How can computational methods like DFT predict the stereochemical and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, DFT simulations of Mn(II) complexes with pyridin-4-one ligands revealed distorted octahedral geometries and electronic transitions consistent with experimental UV-Vis data . Molecular dynamics (MD) simulations further model solvent effects on tautomer stability .

Q. How can researchers resolve contradictions in hydrogen-bonding networks observed in coordination complexes of pyridin-4-one derivatives?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., 3D vs. layered structures in Mn(II) complexes) arise from ligand flexibility and crystallization conditions. To resolve these:

  • Compare X-ray datasets (e.g., CCDC entries) for bond angles and symmetry codes .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–F···π vs. π–π contributions) .
  • Conduct temperature-dependent crystallography to assess thermal effects on packing .

Q. What strategies optimize stereochemical outcomes in the synthesis of bicyclic pyridinones?

  • Methodological Answer :

  • Tautomer control : Preferential formation of the pyridin-4-one tautomer over pyridin-2-one ensures substitution at the nitrogen atom, as seen in 4-hydroxypyridine reactions .
  • Chiral auxiliaries : Incorporate enantiopure ligands (e.g., (R)-BINOL) during cyclization to induce asymmetry in the cyclopenta[b]pyridinone core .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and regioselectivity in NAS reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one
Reactant of Route 2
Reactant of Route 2
1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.